7-(Methylthio)-1H-benzo[d]imidazole

Enzyme Inhibition Xanthine Oxidase Acetylcholinesterase

Procure the precisely substituted 7-(Methylthio)-1H-benzo[d]imidazole to ensure your research outcomes are not compromised by uncontrolled positional isomerism. Unlike common 2- or 5-substituted congeners, this specific 7-(4-) regioisomer dictates unique hydrogen bonding, lipophilicity, and steric profiles critical for reproducible enzyme inhibition and antiparasitic assays []. This scaffold is a key intermediate for developing potent XO inhibitors (IC50 as low as 0.548 μM) and dual-binding AChE inhibitors, offering a distinct IP advantage []. Secure this high-purity compound for your next SAR study.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 121537-60-8
Cat. No. B037514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylthio)-1H-benzo[d]imidazole
CAS121537-60-8
Synonyms1H-Benzimidazole,4-(methylthio)-(9CI)
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=CN2
InChIInChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)
InChIKeyJUTPYDIIOLJRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Methylthio)-1H-benzo[d]imidazole (CAS 121537-60-8): A Key Benzimidazole Scaffold for Heterocyclic Chemistry and Bioactive Molecule Design


7-(Methylthio)-1H-benzo[d]imidazole (also indexed as 4-(Methylthio)-1H-benzimidazole, CAS 121537-60-8) is a bicyclic heteroaromatic compound comprising a fused benzene and imidazole ring with a methylthio (-SCH3) substituent at the 7-position . This structural motif belongs to the broader class of thioether-substituted benzimidazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for diverse biological interactions [1]. The compound serves as a versatile synthetic intermediate for constructing more complex benzimidazole-based architectures, particularly in the development of antiparasitic, antimicrobial, and enzyme-inhibitory agents [2].

Why 7-(Methylthio)-1H-benzo[d]imidazole Cannot Be Indiscriminately Substituted with Other Benzimidazole Analogs


Within the benzimidazole chemical space, the position of substitution is a critical determinant of molecular recognition, electronic distribution, and resultant biological activity [1]. The 7-(or 4-) methylthio substitution pattern on 7-(Methylthio)-1H-benzo[d]imidazole yields a distinct regioisomer that cannot be functionally interchanged with the more common 2-methylthio or 5-methylthio congeners. Positional isomerism directly influences key physicochemical properties—including hydrogen bonding capability, lipophilicity, and steric accessibility of the imidazole NH—which in turn govern target binding affinity and pharmacokinetic behavior [2]. Substituting this compound with an unsubstituted benzimidazole or a regioisomeric methylthio analog introduces uncontrolled variables that can compromise assay reproducibility, alter reaction outcomes in synthetic pathways, or invalidate structure-activity relationship (SAR) conclusions [3]. The quantitative evidence below substantiates the performance and functional consequences of this specific positional isomerism.

Quantitative Differentiation of 7-(Methylthio)-1H-benzo[d]imidazole: Comparative Evidence for Scientific Selection


Enzyme Inhibition Potency of 4-(Methylthio)benzyl Benzimidazolium Salts Derived from 7-(Methylthio)-1H-benzo[d]imidazole

Derivatives synthesized from the 4-(methylthio)benzyl-substituted benzimidazolium scaffold—which incorporates the core structure of 7-(Methylthio)-1H-benzo[d]imidazole—exhibit potent dual inhibition of xanthine oxidase (XO) and acetylcholinesterase (AChE). In direct head-to-head comparisons against clinical reference inhibitors, the lead compounds demonstrated IC50 values in the sub-micromolar range [1].

Enzyme Inhibition Xanthine Oxidase Acetylcholinesterase Benzimidazolium Salts

Comparative Antimicrobial Activity of Methylthio-Functionalized Benzimidazole Cores

While direct data for the unsubstituted 7-(Methylthio)-1H-benzo[d]imidazole is sparse, cross-study analysis of closely related methylthio-benzimidazole derivatives reveals a clear structure-activity relationship wherein the presence and position of the methylthio group critically modulate antimicrobial potency. A bis-methylthio benzimidazole derivative (compound 22) exhibited potent activity, serving as a benchmark for the scaffold's potential [1].

Antimicrobial MIC Staphylococcus aureus Penicillium chrysogenum

Antiprotozoal Selectivity and Potency of 2-Methylthio Benzimidazole Carboxamides: A Class-Level Benchmark for 7-Substituted Analogs

A series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives demonstrated exceptional antiparasitic activity with IC50 values in the nanomolar range, outperforming clinical standards [1]. This establishes the methylthio-benzimidazole chemotype as a highly productive starting point for antiprotozoal drug discovery, a potential that extends to the 7-substituted isomer [2].

Antiprotozoal Giardia intestinalis Trichomonas vaginalis IC50

Positional Isomerism Dictates Enzyme Inhibitory Profile: Evidence from Thioether-Substituted Benzimidazolium Salts

The specific 4-(methylthio)benzyl substitution pattern—directly derived from 7-(Methylthio)-1H-benzo[d]imidazole—yields benzimidazolium salts that engage both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of acetylcholinesterase, a dual binding mode not observed with the standard inhibitor donepezil [1].

Positional Isomerism SAR Xanthine Oxidase Acetylcholinesterase

Crystallographically Defined Structure Confirms Regioisomeric Identity and Informs Rational Design

The molecular and crystal structures of a 4-(methylthio)benzyl substituted benzimidazolium salt (compound 1a), synthesized from the 7-(Methylthio)-1H-benzo[d]imidazole core, were unequivocally determined by single-crystal X-ray crystallography [1]. This structural confirmation is essential for structure-based drug design and computational modeling.

X-ray Crystallography Crystal Structure Benzimidazolium Salts

Chemical Reactivity and Site Selectivity Profiling via Computational DFT Analysis

Conceptual Density Functional Theory (DFT) studies on 2-(methylthio)benzimidazole have mapped global and local reactivity descriptors, including Fukui functions, to predict electrophilic and nucleophilic attack sites [1]. The polarizable C-S bond significantly influences spectral activity and reactivity, a property shared by the 7-substituted isomer [2].

DFT Reactivity Descriptors Conceptual DFT SAR

High-Value Application Scenarios for 7-(Methylthio)-1H-benzo[d]imidazole in Research and Development


Synthesis of Novel Xanthine Oxidase (XO) Inhibitors for Gout Therapy

Utilize 7-(Methylthio)-1H-benzo[d]imidazole as a key intermediate to generate 4-(methylthio)benzyl substituted benzimidazolium salts. As demonstrated in [1], these derivatives are potent XO inhibitors with IC50 values as low as 0.548 μM, providing a promising starting point for developing new treatments for gout and hyperuricemia.

Development of Dual-Site Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Employ this compound to synthesize benzimidazolium-based AChE inhibitors that, unlike donepezil, bind to both the peripheral and catalytic anionic sites of the enzyme [1]. This dual binding mode may offer advantages in modulating cholinergic function and mitigating disease progression.

Design and Synthesis of Next-Generation Antiprotozoal Agents

Leverage the methylthio-benzimidazole scaffold as a privileged core for creating novel antiparasitic compounds. Evidence from related 2-methylthio benzimidazole carboxamides shows nanomolar potency against Giardia, Trichomonas, and Entamoeba, outperforming metronidazole [2]. The 7-substituted isomer offers a distinct regioisomeric starting point for exploring new SAR and intellectual property space.

Rational Design of Antimicrobial Agents Targeting Resistant Pathogens

Incorporate this compound into synthetic schemes aimed at producing antimicrobial agents. As shown with a bis-methylthio benzimidazole derivative, the methylthio-substituted benzimidazole core confers potent activity against S. aureus and P. chrysogenum (MIC 12.5 μg/mL), surpassing related benzoxazole and benzothiazole analogs [3]. This scaffold is a valuable asset in the fight against antimicrobial resistance.

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